(6E)-6-[2-(2-methoxyphenyl)-2-oxoethylidene]-6,7-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-one
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Overview
Description
6-[(E)-2-(2-METHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DIHYDRO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-ONE is a complex organic compound with a unique structure that includes a methoxyphenyl group and an oxadiazolopyrazinone core
Preparation Methods
The synthesis of 6-[(E)-2-(2-METHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DIHYDRO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-ONE typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxybenzyl alcohol with appropriate reagents to form the intermediate compounds, which are then cyclized to form the oxadiazolopyrazinone core. The reaction conditions often involve the use of inert atmospheres, such as nitrogen, and specific catalysts to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to form alcohols.
Scientific Research Applications
6-[(E)-2-(2-METHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DIHYDRO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the oxadiazolopyrazinone core play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-(2-METHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DIHYDRO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-ONE include other oxadiazolopyrazinone derivatives and methoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and reactivity. The uniqueness of 6-[(E)-2-(2-METHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DIHYDRO[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5(4H)-ONE lies in its specific combination of functional groups and its potential for diverse applications .
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
6-[(Z)-2-hydroxy-2-(2-methoxyphenyl)ethenyl]-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C13H10N4O4/c1-20-10-5-3-2-4-7(10)9(18)6-8-13(19)15-12-11(14-8)16-21-17-12/h2-6,18H,1H3,(H,15,17,19)/b9-6- |
InChI Key |
PUMQRZPNNFKUKR-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C/C2=NC3=NON=C3NC2=O)/O |
Canonical SMILES |
COC1=CC=CC=C1C(=CC2=NC3=NON=C3NC2=O)O |
Origin of Product |
United States |
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